4-Azaspiro[2.4]heptane-5,7-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azaspiro[2.4]heptane-5,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-3-5(9)7-6(4)1-2-6/h1-3H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNPJWLDVNQCHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Azaspiro 2.4 Heptane 5,7 Dione and Its Analogs
Foundational Strategies for Azaspiro[2.4]heptane Core Construction
The construction of the azaspiro[2.4]heptane core relies on several foundational synthetic strategies, including cyclization reactions, double cyclization approaches, and the use of cyclopropane-containing synthons. These methods provide versatile pathways to access the fundamental spirocyclic structure.
Cyclization Reactions Utilizing Nitrogen and Carbon Precursors
Cyclization reactions are a cornerstone in the synthesis of the azaspiro[2.4]heptane core, involving the formation of the heterocyclic ring from acyclic precursors containing the necessary nitrogen and carbon atoms. One notable approach involves a tandem intramolecular Prins cyclization/Schmidt reaction, which has been effectively used to construct the azaspiro wikipedia.orgwikipedia.orgnonane skeleton. nih.govsigmaaldrich.com This method, promoted by a Lewis acid such as titanium tetrachloride (TiCl₄), facilitates a cascade reaction to form the spirocyclic system. nih.govsigmaaldrich.com Although this specific example builds an azaspiro wikipedia.orgwikipedia.orgnonane, the underlying principle of intramolecular cyclization is a key strategy that can be adapted for the synthesis of the [2.4]heptane system.
Another powerful cyclization strategy is the nitroso-ene cyclization. This reaction has been utilized to create the 1-azaspiro[4.4]nonane framework and demonstrates the potential of ene-type reactions in constructing spirocyclic alkaloids.
Double Cyclization Approaches in Spiro[2.4]heptane Synthesis
Double cyclization reactions offer an efficient route to the spiro[2.4]heptane core by forming both rings in a sequential or concerted manner. A key example is the one-pot double allylic alkylation of a glycine (B1666218) imine analog. mdpi.com This reaction, conducted under phase-transfer catalysis with a chinchonidine-derived catalyst, allows for the enantioselective preparation of 4-methylene substituted proline derivatives, which are direct precursors to the azaspiro[2.4]heptane system. mdpi.com This method is particularly valuable as it establishes the spirocyclic core with a high degree of stereocontrol. mdpi.com
Derivatization from Cyclopropane-Containing Synthons
The use of pre-existing cyclopropane (B1198618) rings as foundational synthons is a common and effective strategy. The rigidity of the cyclopropane ring makes it an attractive structural unit for creating molecules with specific orientations of functional groups. marquette.edu A prominent method for introducing the cyclopropane moiety is the Simmons-Smith cyclopropanation reaction, which utilizes diiodomethane (B129776) and a zinc-copper couple to convert alkenes into cyclopropanes with high yields. marquette.eduyoutube.com
Starting from an alkene precursor, this reaction allows for the diastereoselective formation of the cyclopropane ring, often directed by nearby functional groups like allylic alcohols. marquette.edu Once the cyclopropane ring is in place, subsequent chemical modifications can be performed to construct the attached heterocyclic ring, leading to the final 4-azaspiro[2.4]heptane-5,7-dione structure. For instance, radical-mediated cyclization followed by cyclopropanation can efficiently produce spiro alcohol intermediates.
Advanced Synthetic Transformations for Azaspiro[2.4]heptane Diones
Building upon the foundational core structures, advanced synthetic transformations are employed to introduce the dione (B5365651) functionality and to control the stereochemistry of the final product. These methods are crucial for accessing specific enantiomers, which often exhibit distinct biological activities.
Catalytic Asymmetric Synthesis: Principles and Applications
Catalytic asymmetric synthesis is a powerful tool for generating chiral molecules, such as the enantiomerically pure this compound. wikipedia.org This approach utilizes a small amount of a chiral catalyst to transfer stereochemical information to a prochiral substrate, resulting in the formation of one enantiomer in excess. wikipedia.orgyoutube.com Chiral phosphoric acids, for example, have been successfully used as catalysts in asymmetric cyclodehydration reactions to produce atropisomeric N-aryl 1,2,4-triazoles with high enantiomeric ratios. nih.gov The principles of using chiral catalysts to control the stereochemical outcome of a reaction are directly applicable to the synthesis of complex molecules like azaspiroheptane diones.
Asymmetric hydrogenation is a specific and widely used method in catalytic asymmetric synthesis to introduce chirality by the addition of hydrogen across a double bond. wikipedia.org This technique is particularly relevant for the synthesis of chiral 4-azaspiro[2.4]heptane derivatives. For example, the highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates has been achieved using a ruthenium catalyst complexed with a chiral phosphine (B1218219) ligand, (S)-SunPhos. nih.gov This reaction proceeds with high enantioselectivities, reaching up to 98.7% enantiomeric excess (ee), and provides a key intermediate for the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety. nih.gov The catalyst, [RuCl(benzene)(S)-SunPhos]Cl, facilitates the stereoselective addition of hydrogen, leading to the desired chiral product. nih.gov
The success of this methodology hinges on the design of the chiral ligand, which creates a chiral environment around the metal center, thereby directing the approach of the substrate and the subsequent hydrogen transfer. wikipedia.org This level of control is essential for producing single-enantiomer pharmaceutical compounds.
1,3-Dipolar Cycloaddition Strategies
The 1,3-dipolar cycloaddition is a powerful and highly convergent reaction for constructing five-membered heterocycles. wikipedia.orgnih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, to form a cyclic adduct. wikipedia.org In the context of synthesizing azaspirocycles, this strategy is particularly effective when using azomethine ylides as the 1,3-dipole. The reaction of an azomethine ylide with a suitable dipolarophile can furnish the pyrrolidine (B122466) ring, a core component of many azaspiro compounds. wikipedia.org
The cycloaddition proceeds in a concerted fashion, making it highly stereospecific. frontiersin.org The stereochemical outcome of the reaction is often dictated by the geometry of the ylide intermediate, which can be controlled to produce specific diastereomers. frontiersin.org For example, the synthesis of dispiropyrrolidine derivatives has been achieved through the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from isatin (B1672199) and sarcosine, with a dipolarophile. The reaction proceeds with high stereoselectivity, governed by the approach of the dipole to the dipolarophile, leading to the formation of a single diastereomer. frontiersin.org This approach highlights the utility of 1,3-dipolar cycloadditions in generating complex spirocyclic architectures with excellent stereocontrol.
Table 1: Synthesis of Dispiropyrrolidine Derivatives via 1,3-Dipolar Cycloaddition frontiersin.org
| Dipole Precursors | Dipolarophile | Solvent | Conditions | Product | Yield |
| Isatin, Sarcosine | (E)-3-benzylidene-1-methyl-pyrrolidine-2,5-dione | Methanol | Reflux | Dispiropyrrolidine-oxindole | High |
| Acenaphthoquinone, Sarcosine | (E)-3-benzylidene-1-methyl-pyrrolidine-2,5-dione | Methanol | Reflux | Dispiropyrrolidine-acenaphthenone | High |
Photoredox and Electrocatalytic Approaches to Spirocycle Formation
Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, enabling challenging reactions under exceptionally mild conditions. researchgate.net This approach has been successfully applied to the formation of spirocycles, including structures analogous to this compound. These reactions often proceed through radical intermediates, offering unique reactivity pathways.
One such strategy involves a photoredox-induced tandem intramolecular 1,5-hydrogen atom transfer (HAT) and cyclization process. nih.gov This method has been used to prepare spirocyclic γ-lactams in good to excellent yields, demonstrating high functional group tolerance. nih.gov Another innovative approach utilizes the strain-release of small rings. For instance, a photoredox-catalyzed strain-release radical spirocyclization has been developed to access functionalized spirocyclobutyl oxindoles. chemrxiv.orgnih.gov In this process, radicals add to the strained C-C sigma bond of bicyclobutanes, initiating a cascade that results in the spirocyclic product. chemrxiv.org
Furthermore, carbamoyl (B1232498) radicals, generated under visible light irradiation, can undergo intramolecular dearomative spirocyclization to provide access to spiro-cyclohexadiene oxindoles. acs.org These photoredox methods are valued for their operational simplicity, mild conditions, and ability to generate complex molecular architectures from readily available precursors. researchgate.netacs.org
Table 2: Examples of Photoredox-Catalyzed Spirocycle Synthesis
| Reaction Type | Radical Source | Substrate | Photocatalyst | Resulting Spirocycle | Reference |
| Intramolecular 1,5-HAT/Cyclization | Aryl Iodide | N-allyl-N-aryliodoacetamide | Not specified | Spirocyclic γ-Lactam | nih.gov |
| Strain-Release Spirocyclization | Sulfonimine | Bicyclobutane (BCB) amide | Iridium complex | Spirocyclobutyl Oxindole | chemrxiv.orgnih.gov |
| Dearomative Spirocyclization | N-Aryl-N-Boc-acrylamide | N/A | 4CzIPN | Spiro-cyclohexadiene Oxindole | acs.org |
Palladium-Catalyzed Intramolecular Cyclization Reactions
Palladium catalysis stands as a robust and versatile platform for the construction of intricate molecular frameworks, including spirocycles. nih.govbohrium.com A particularly powerful strategy is the palladium-catalyzed domino or cascade reaction, which allows for the formation of multiple bonds in a single operation, significantly increasing synthetic efficiency. researchgate.net
A common and effective approach for synthesizing spirocycles is the domino Heck/C-H functionalization reaction. nih.gov The general catalytic cycle begins with the oxidative addition of an alkene-tethered aryl halide to a palladium(0) complex. This is followed by an intramolecular carbopalladation of the alkene, which forms an alkylpalladium(II) intermediate. nih.gov The key step is the subsequent intramolecular C–H bond activation, which generates a spiropalladacycle intermediate. This crucial intermediate can then be intercepted by external reagents or undergo further cyclization to afford a wide variety of spirocyclic products, such as spirooxindoles and spirocyclic pyrrolines. nih.govnih.gov
For example, a novel palladium-catalyzed spirocyclization has been developed through a sequence of Narasaka-Heck cyclization, C–H activation, and [4+2] annulation. nih.govresearchgate.net This method uses readily available starting materials to efficiently assemble spirocyclic pyrrolines with high regioselectivity. nih.gov The versatility of palladium catalysis allows for the synthesis of diverse spiro-fused heterocycles with good chemo-, stereo-, and regioselectivity from precursors like allyl ammonium (B1175870) salts and aryl halides. researchgate.net
Table 3: Selected Palladium-Catalyzed Spirocyclization Reactions
| Reaction Type | Starting Materials | Catalyst System | Product | Reference |
| Narasaka-Heck/C–H Activation | γ,δ-unsaturated oxime ester, 2-chlorobenzoic acid | Pd(OAc)₂, PPh₃ | Spirocyclic Pyrroline | nih.gov |
| Allylic Alkylation/Cyclization | Vinyl benzoxazinanone, 3-isothiocyanato oxindole | Pd₂(dba)₃, dppf | Spiro[indoline-3,2′-pyrrol]-2-one | rsc.org |
| Heck/C–H Activation Cascade | Allyl ammonium salt, Aryl halide | Palladium catalyst | Spiro-fused Dihydrobenzofuran/Indoline | researchgate.net |
Ring-Rearrangement Metathesis for Spirocyclic Derivatization
Olefin metathesis, particularly Ring-Closing Metathesis (RCM), is a powerful bond-forming reaction for the synthesis of cyclic and spirocyclic compounds under mild conditions. acs.org RCM is highly effective for preparing novel spirocyclic templates from acyclic diene precursors. acs.orgnih.gov Once the initial spirocycle is formed, its structure can be further elaborated and diversified using subsequent reactions, including Ring-Rearrangement Metathesis (RRM).
RRM provides a strategic pathway to transform simple spirocycles into more complex, fused polycyclic systems. rsc.org For instance, unsaturated spirocyclic substrates, themselves formed via RCM, can undergo ruthenium-mediated RRM. This process can convert two separate alkenyl chains on the spiro-core into angularly fused tricyclic structures, often with a high degree of selectivity. rsc.org
In addition to rearrangement, the double bond installed by RCM serves as a versatile functional handle for derivatization. For example, a spirocyclic alkene can be subjected to epoxidation. The resulting epoxide can then be opened by a library of nucleophiles, such as various amines, to rapidly generate structurally novel spirocyclic amino alcohols. acs.orgnih.gov This combination of RCM for scaffold construction followed by functionalization or rearrangement demonstrates a flexible and powerful strategy for creating libraries of complex spirocyclic derivatives. acs.org
Table 4: Derivatization of Spirocycles via Metathesis and Subsequent Reactions
| Initial Reaction | Starting Material | Catalyst | Intermediate Product | Derivatization/Rearrangement | Final Product | Reference |
| Ring-Closing Metathesis (RCM) | Acyclic diallyl ether | Grubbs' Catalyst | Spirocyclic Dihydropyran | Epoxidation, Amine opening | Spirocyclic Amino Alcohol | acs.orgnih.gov |
| Ring-Rearrangement Metathesis (RRM) | Unsaturated spirocycle with two alkenyl chains | Ruthenium Catalyst | N/A | Relay Metathesis | Angularly Fused Tricyclic | rsc.org |
Practical Considerations for Scalable Synthesis
Transitioning a synthetic route from a laboratory setting to large-scale industrial production introduces a host of practical challenges that must be addressed to ensure economic viability, safety, and efficiency. While advanced catalytic methods like Ring-Closing Metathesis (RCM) offer elegant solutions for constructing complex molecules like spirocycles in discovery chemistry, their scalability can be problematic. drughunter.com
Challenges associated with scaling up RCM reactions include the cost, sensitivity, and potential toxicity of ruthenium catalysts. Catalyst poisoning by impurities in starting materials and the difficulty in removing residual metal from the final product are significant concerns in pharmaceutical manufacturing. drughunter.com Furthermore, many RCM reactions require high-dilution conditions to favor intramolecular cyclization over intermolecular oligomerization or dimerization, which is often impractical and inefficient for large-scale production due to the large solvent volumes required. drughunter.com
In contrast, classical synthetic methods that are less elegant but more robust are often favored for industrial applications. For the synthesis of related spirocyclic diones, such as 8-azaspiro rsc.orgrsc.orgdecane-7,9-dione, a straightforward and scalable method has been reported. This process involves the direct, one-step reaction of 1,1-pentamethylene oxalic acid with urea (B33335) at high temperatures (150-200 °C). google.com This method boasts several advantages for industrial production: the raw materials are inexpensive, the reaction time is short (0.5-2 hours), and the equipment required is simple. The product can be easily purified by recrystallization, affording high yields (80-90%). google.com Such considerations highlight the critical balance between synthetic novelty and industrial pragmatism when selecting a route for the scalable synthesis of spirocyclic compounds.
Chemical Reactivity and Transformation Mechanisms of 4 Azaspiro 2.4 Heptane 5,7 Dione Systems
Reactivity Profiling of the Dione (B5365651) Functionalities
The 1,3-dione-like system within the pyrrolidine-2,5-dione moiety of 4-azaspiro[2.4]heptane-5,7-dione is a hub of chemical reactivity. The protons on the carbon atom alpha to the two carbonyl groups are expected to be acidic, rendering this position susceptible to a variety of classical carbonyl reactions.
One of the key reactions anticipated for this system is the Knoevenagel condensation . This reaction involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. In the case of diones, this typically occurs with aldehydes or ketones in the presence of a weak base catalyst like an amine. For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid, a dione, in the presence of piperidine (B6355638) in ethanol (B145695) exemplifies this type of transformation, yielding a conjugated enone. While specific studies on this compound are not prevalent, its structural similarity to other diones, such as indane-1,3-dione which is known to undergo Knoevenagel reactions, suggests a similar reactivity profile. acs.org
Furthermore, the dione system could potentially undergo intramolecular aldol (B89426) reactions , although this would lead to highly strained ring systems. nist.govnih.govlibretexts.org In dicarbonyl compounds, intramolecular reactions are often favored due to the proximity of the reacting centers. nist.govnih.govlibretexts.org However, the formation of three- or four-membered rings is generally disfavored due to significant ring strain. nist.govnih.govlibretexts.org For example, in the base-catalyzed intramolecular aldol reaction of 2,5-hexanedione, the formation of a five-membered ring is overwhelmingly preferred over a three-membered ring. nist.govnih.govlibretexts.org Given that an intramolecular aldol reaction in this compound would likely result in a highly strained polycyclic system, this pathway is considered less probable under standard conditions.
The following table summarizes the expected reactivity of the dione functionality based on analogous systems.
| Reaction Type | Reagents and Conditions | Expected Product Type |
| Knoevenagel Condensation | Aldehyde or Ketone, Weak Base (e.g., Piperidine) | α,β-Unsaturated Ketone |
| Aldol Addition | Base or Acid Catalyst | β-Hydroxy Ketone |
| Aldol Condensation | Base or Acid Catalyst, Heat | α,β-Unsaturated Ketone |
Transformations Involving the Spirocyclic Nitrogen Atom
The nitrogen atom in the this compound system is a secondary amine and, as such, is nucleophilic. This allows for a range of transformations, including alkylation and acylation, which are crucial for modifying the properties of the molecule.
N-Alkylation of the spirocyclic nitrogen has been demonstrated through the existence of derivatives such as 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione. This indicates that the nitrogen atom can react with alkyl halides, such as benzyl (B1604629) bromide, likely in the presence of a base to neutralize the resulting hydrohalic acid.
N-Acylation is another important transformation. A notable example is the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate in the synthesis of the antiviral drug ledipasvir. nist.govmdpi.comgoogle.com In this synthesis, the nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted side reactions of the amine. nist.govmdpi.comgoogle.com This transformation is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base.
The table below outlines key transformations involving the spirocyclic nitrogen atom.
| Transformation | Reagent | Product |
| N-Alkylation | Benzyl bromide | 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione |
| N-Acylation | Di-tert-butyl dicarbonate ((Boc)₂O) | 5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-5,7-dione |
Cyclopropane (B1198618) Ring Reactivity within the Spiro[2.4]heptane Framework
The cyclopropane ring in the spiro[2.4]heptane system is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. masterorganicchemistry.com This reactivity can be harnessed to introduce new functionalities and expand the molecular framework.
The high strain of the three-membered ring makes it behave somewhat like a double bond, capable of undergoing addition reactions where the ring is opened. masterorganicchemistry.com These reactions can be initiated by either electrophiles or nucleophiles. The reactivity of the cyclopropane ring is influenced by the substituents attached to it. In the case of this compound, the dione moiety acts as an electron-withdrawing group, which can influence the regioselectivity of ring-opening reactions.
While specific ring-opening reactions for this compound are not extensively documented, related spiro[2.4]heptane systems have been shown to undergo various transformations. researchgate.net For instance, spiro[2.4]hepta-4,6-dienes are known to participate in a range of chemical transformations. researchgate.net Additionally, spirocyclopropyl β-lactams have been synthesized via rhodium-catalyzed cyclopropanation. nih.gov
Cycloaddition reactions involving the cyclopropane ring are also a possibility. The strained ring can act as a three-carbon component in cycloadditions with various dienophiles. Again, while specific examples for this compound are scarce, the general reactivity of cyclopropanes suggests this as a potential reaction pathway.
Stereoselective Aspects of Reactivity and Product Formation
The spirocyclic nature of this compound introduces a chiral center at the spiro carbon, making stereoselectivity a critical aspect of its reactivity.
A significant example of stereoselective synthesis is the preparation of (S)-7-amino-5-azaspiro[2.4]heptane, a key component of certain quinolone antibacterial agents. chemeo.comnih.gov This is achieved through the highly enantioselective hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate precursor in the presence of a chiral ruthenium catalyst, [RuCl(benzene)(S)-SunPhos]Cl, achieving enantiomeric excesses of up to 98.7%. chemeo.comnih.gov
Another key example is the enantioselective synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. nist.govmdpi.comgoogle.com This process involves a catalytic and enantioselective one-pot double allylic alkylation of a glycine (B1666218) imine analogue using a chinchonidine-derived catalyst under phase-transfer conditions. nist.govmdpi.comgoogle.com
These examples highlight the importance of catalysis in controlling the stereochemical outcome of reactions involving the 4-azaspiro[2.4]heptane scaffold, enabling the synthesis of enantiomerically pure compounds for pharmaceutical applications.
The following table details key stereoselective reactions involving the 4-azaspiro[2.4]heptane scaffold.
| Reaction | Catalyst | Product | Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | [RuCl(benzene)(S)-SunPhos]Cl | (S)-7-amino-5-azaspiro[2.4]heptane | up to 98.7% chemeo.comnih.gov |
| Enantioselective Alkylation | Chinchonidine-derived phase-transfer catalyst | (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | High |
Reaction Pathways Elucidation through Computational Chemistry
While specific computational studies on this compound are not widely available in the literature, computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the reaction pathways of such complex molecules. nih.govmdpi.com
For analogous spirocyclic systems, DFT calculations have been employed to:
Analyze molecular structures and properties: Determining bond lengths, bond angles, and electronic properties to understand the inherent strain and reactivity of the molecule. mdpi.com
Calculate reaction energetics: Comparing the energies of reactants, transition states, and products to predict the feasibility and selectivity of different reaction pathways. nih.gov
Elucidate reaction mechanisms: Mapping out the step-by-step mechanism of a reaction, including the identification of key intermediates and transition states.
For instance, DFT studies on other spiro compounds have been used to understand their inhibitory effects on biological targets by calculating properties such as HOMO/LUMO energy gaps and binding energies with proteins. nih.govmdpi.com Such computational approaches could be invaluable in predicting the reactivity of the dione functionalities, the spirocyclic nitrogen, and the cyclopropane ring of this compound, guiding synthetic efforts and providing a deeper understanding of its chemical behavior.
Derivatization and Functionalization Strategies for 4 Azaspiro 2.4 Heptane 5,7 Dione Scaffolds
Introduction of Diverse Substituents on the Azaspiro[2.4]heptane Core
The primary point for introducing chemical diversity on the 4-azaspiro[2.4]heptane-5,7-dione scaffold is the nitrogen atom of the succinimide (B58015) ring. The presence of the imide proton allows for a variety of substitution reactions, leading to a broad range of N-functionalized derivatives.
One of the most common methods for derivatization is N-alkylation . This can be achieved by treating the parent scaffold with a variety of alkyl halides in the presence of a suitable base. This straightforward approach allows for the introduction of simple alkyl chains, as well as more complex moieties containing other functional groups. For instance, the synthesis of 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione, a known drug intermediate, highlights the utility of this approach. acs.orgspirochem.com
Another key strategy is N-arylation , which can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method enables the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl groups, significantly expanding the chemical space accessible from the core scaffold.
Furthermore, acylation reactions at the nitrogen atom provide another avenue for derivatization. Treatment with acyl chlorides or anhydrides yields N-acyl derivatives, introducing amide functionalities that can participate in further chemical transformations or modulate the electronic properties of the molecule.
The following table illustrates the types of substituents that can be introduced onto the this compound core through these methods.
| Substitution Strategy | Reagent Type | Resulting Substituent (R) |
| N-Alkylation | Alkyl halides (e.g., Benzyl (B1604629) bromide) | Alkyl, Benzyl, Substituted alkyls |
| N-Arylation | Aryl halides/triflates | Phenyl, Substituted phenyls, Heteroaryls |
| N-Acylation | Acyl chlorides/anhydrides | Acetyl, Benzoyl, Other acyl groups |
Selective Chemical Modifications of Existing Functional Groups
Beyond direct substitution on the nitrogen atom, the functional groups within the introduced substituents can be selectively modified to further enhance molecular diversity. These modifications are crucial for fine-tuning the physicochemical and pharmacological properties of the derivatives.
For derivatives containing ester functionalities, saponification to the corresponding carboxylic acids is a common transformation. These carboxylic acids can then serve as handles for further derivatization, such as amide bond formation with a variety of amines, leading to a second generation of diverse compounds.
If the introduced substituent contains a nitro group, reduction to an amine is a valuable modification. This transformation introduces a basic center into the molecule and provides a new site for functionalization, for example, through sulfonylation, acylation, or reductive amination.
In cases where the substituent bears a protected functional group, such as a Boc-protected amine, deprotection reveals the reactive functionality, allowing for subsequent chemical modifications at that position.
These selective modifications are exemplified in the following table:
| Initial Functional Group | Transformation | Reagents | Resulting Functional Group |
| Ester (-COOR') | Saponification | Base (e.g., NaOH, LiOH) | Carboxylic Acid (-COOH) |
| Nitro (-NO2) | Reduction | Reducing agent (e.g., SnCl2, H2/Pd) | Amine (-NH2) |
| Boc-protected Amine (-NHBoc) | Deprotection | Acid (e.g., TFA, HCl) | Primary Amine (-NH2) |
Development of Libraries of this compound Derivatives
The development of compound libraries based on the this compound scaffold is a key strategy in modern drug discovery for the efficient exploration of chemical space and the identification of lead compounds. rsc.org Parallel synthesis techniques are particularly well-suited for this purpose, allowing for the rapid generation of a large number of derivatives.
A common approach to library synthesis involves the use of a common intermediate, such as the parent this compound, which is then reacted with a diverse set of building blocks in a parallel format. For example, an array of different alkyl and aryl halides can be used in N-alkylation and N-arylation reactions, respectively, to generate a library of N-substituted derivatives.
Furthermore, a multi-component reaction strategy can be envisioned for the rapid assembly of a diverse library. While specific examples for the this compound core are not extensively documented, the principles of combinatorial chemistry, such as those used for the synthesis of other spirocyclic systems, can be applied.
The following table outlines a hypothetical library synthesis based on N-alkylation:
| Well | Alkylating Agent (R-X) | Resulting Compound |
| A1 | Benzyl bromide | 5-Benzyl-4-azaspiro[2.4]heptane-5,7-dione |
| A2 | Ethyl iodide | 5-Ethyl-4-azaspiro[2.4]heptane-5,7-dione |
| A3 | 4-Fluorobenzyl chloride | 5-(4-Fluorobenzyl)-4-azaspiro[2.4]heptane-5,7-dione |
| B1 | 2-Bromopropane | 5-Isopropyl-4-azaspiro[2.4]heptane-5,7-dione |
| B2 | 3-Chloropyridine | 5-(Pyridin-3-yl)-4-azaspiro[2.4]heptane-5,7-dione |
| B3 | Methyl bromoacetate | Methyl 2-(5,7-dioxo-4-azaspiro[2.4]heptan-4-yl)acetate |
This systematic approach to derivatization allows for the creation of a focused library of compounds with diverse physicochemical properties, which can then be screened for biological activity.
Computational and Theoretical Studies of 4 Azaspiro 2.4 Heptane 5,7 Dione
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 4-Azaspiro[2.4]heptane-5,7-dione, the primary source of flexibility would be any puckering of the five-membered ring. However, the presence of the spiro-fused cyclopropane (B1198618) ring and the dione (B5365651) functionality significantly constrains the conformational freedom of the molecule, suggesting a relatively rigid structure.
Interactive Table: Hypothetical Conformational Energy Profile
This table illustrates the type of data that would be generated from a conformational analysis. The values are hypothetical and for illustrative purposes only, as specific studies on this compound are not available.
| Conformer | Dihedral Angle (C-N-C=O) (degrees) | Relative Energy (kcal/mol) | Population (%) |
| Planar | 0 | 5.2 | 5 |
| Envelope | 20 | 0 | 85 |
| Twisted | 40 | 3.8 | 10 |
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), can be used to calculate the molecule's geometry, energy, and electronic structure.
For this compound, these calculations would reveal key information such as bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) charges on each atom. The distribution of electron density, visualized through molecular electrostatic potential (MESP) maps, would highlight the electrophilic and nucleophilic regions of the molecule. nih.gov The imide group, for instance, is expected to be electron-deficient, making the carbonyl carbons susceptible to nucleophilic attack. The stability of the molecule can be assessed by calculating its total energy and the energies of its frontier molecular orbitals (HOMO and LUMO). A large HOMO-LUMO gap generally indicates high kinetic stability. nih.gov
Interactive Table: Calculated Electronic Properties
The following table is a representation of data that would be obtained from quantum chemical calculations. These values are based on general principles for similar structures and are not from a specific study on this compound.
| Property | Calculated Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 2.5 D |
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, DFT can be used to predict the most likely reaction pathways and the activation energies associated with them. beilstein-archives.org
For this compound, DFT could be employed to investigate various potential reactions, such as nucleophilic addition to the carbonyl groups, ring-opening reactions of the cyclopropane ring, or reactions at the nitrogen atom. For instance, the study of the reaction with a nucleophile would involve locating the transition state structure for the attack on a carbonyl carbon and calculating the energy barrier for this process. This information is invaluable for understanding the reactivity of the compound and for designing synthetic routes to new derivatives. mdpi.comresearchgate.net
Molecular Docking and Ligand-Target Interaction Modeling for Spiro Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly relevant in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.gov
While there are no specific molecular docking studies reported for this compound, the general principles would apply. The rigid, three-dimensional structure of spiro compounds makes them interesting scaffolds for drug design. nih.gov A docking study would involve placing the this compound molecule into the active site of a target protein and using a scoring function to estimate the binding affinity. The results would provide a model of the binding mode, highlighting key interactions such as hydrogen bonds, and van der Waals forces between the ligand and the protein. nih.gov
Advanced Spectroscopic and Analytical Characterization of 4 Azaspiro 2.4 Heptane 5,7 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution Techniques
High-resolution NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, would be a primary tool for elucidating the molecular structure of 4-Azaspiro[2.4]heptane-5,7-dione.
In a hypothetical ¹H NMR spectrum, one would expect to see signals corresponding to the protons of the cyclopropane (B1198618) ring and the methylene protons of the succinimide (B58015) ring. The integration of these signals would confirm the number of protons in each unique chemical environment. The coupling patterns (multiplicity) would provide information about adjacent protons. For instance, the methylene protons on the five-membered ring would likely appear as a singlet, while the cyclopropyl protons would exhibit a more complex splitting pattern due to geminal and vicinal coupling.
The ¹³C NMR spectrum would be expected to show distinct signals for each of the unique carbon atoms in the molecule. This would include the carbonyl carbons of the dione (B5365651), the quaternary spiro carbon, the methylene carbon of the succinimide ring, and the carbons of the cyclopropane ring. The chemical shifts of the carbonyl carbons would be observed at the downfield end of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on published experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C2 | Not Applicable | ~15-25 |
| C3 | Not Applicable | ~40-50 (Spiro) |
| C6 | ~2.8 - 3.2 (s, 2H) | ~35-45 |
| C5, C7 | Not Applicable | ~170-180 (Carbonyl) |
| CH₂ (Cyclopropyl) | ~1.0 - 1.5 (m, 4H) | Not Applicable |
| NH | ~8.0 - 9.0 (br s, 1H) | Not Applicable |
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Studies
Mass spectrometry would be utilized to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation pathways. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula of C₆H₇NO₂ (expected exact mass: 125.0477 g/mol ).
The fragmentation pattern in the mass spectrum would be characteristic of the spirocyclic structure. Common fragmentation pathways would likely involve the loss of CO, CO₂, and cleavage of the cyclopropane and succinimide rings. The identification of these fragment ions would provide further confirmation of the compound's structure.
Table 2: Plausible Mass Spectrometry Fragments for this compound (Note: This table is hypothetical and not based on published experimental data.)
| m/z | Possible Fragment |
| 125 | [M]⁺ |
| 97 | [M - CO]⁺ |
| 81 | [M - CO₂]⁺ |
| 69 | [C₄H₅O]⁺ |
| 55 | [C₃H₃O]⁺ |
| 41 | [C₃H₅]⁺ |
X-ray Crystallography for Precise Structural and Stereochemical Elucidation
Single-crystal X-ray crystallography would offer the most definitive structural information for this compound, provided that suitable single crystals can be grown. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, would be employed to identify the functional groups present in this compound.
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the imide, the C=O stretching of the dione, and the C-H stretching of the aliphatic rings. The symmetric and asymmetric stretching vibrations of the carbonyl groups would likely appear as two distinct bands in the region of 1700-1800 cm⁻¹.
Table 3: Anticipated Vibrational Spectroscopy Bands for this compound (Note: This table is predictive and not based on published experimental data.)
| Functional Group | Anticipated Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 3300 |
| C-H Stretch (sp³) | 2850 - 3000 |
| C=O Stretch (Imide) | 1700 - 1800 |
| C-N Stretch | 1200 - 1350 |
Applications of 4 Azaspiro 2.4 Heptane 5,7 Dione in Synthetic Organic Chemistry
Utilization as a Versatile Building Block for Complex Molecules
The true value of a scaffold like 4-Azaspiro[2.4]heptane-5,7-dione lies in its potential as a versatile starting material. The presence of a reactive dione (B5365651) functional group, a secondary amine, and a strained cyclopropane (B1198618) ring offers multiple points for chemical modification. Derivatives of this core structure are recognized as important non-natural amino acids and proline analogues that introduce conformational constraints in peptide chains, a critical feature for biological activity. mdpi.com The synthesis of complex molecules, such as the aforementioned ledipasvir, relies on the enantiomerically pure spirocyclic framework derived from precursors of this compound. mdpi.com
Contribution to the Construction of Diverse Heterocyclic and Carbocyclic Systems
The inherent reactivity of the dione and amine functionalities within the this compound structure makes it a hypothetical precursor for a variety of heterocyclic systems. The dione could, for example, undergo condensation reactions with various binucleophiles to form fused heterocyclic rings. While specific examples involving this exact dione are not available, the general principle is well-established in heterocyclic chemistry. The synthesis of quinolone antibacterial agents from related amino derivatives highlights the utility of the azaspiro[2.4]heptane core in constructing complex heterocyclic architectures. nih.gov
Exploration of Underexplored Chemical Space through Spirocyclization
Spirocycles are of great interest in drug discovery as they introduce a defined three-dimensional geometry that is often different from that of traditional flat aromatic structures. This allows for the exploration of "underexplored chemical space," potentially leading to new biological activities. The spirocyclic nature of this compound, combining a five-membered lactam with a three-membered carbocycle, makes it a prime candidate for generating novel molecular shapes. The development of synthetic routes to related azaspiro[3.3]heptanes emphasizes the ongoing effort to expand the family of available spirocyclic building blocks for drug design.
Development of Novel Synthetic Methodologies and Reagents
The pursuit of spirocyclic structures often necessitates the development of new synthetic methods. For instance, the creation of related 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives has involved strategies such as the addition of a dihalocarbene to an exocyclic double bond followed by reductive hydrodehalogenation. Overcoming challenges in these syntheses, such as improving yields and developing processes amenable to large-scale production, drives innovation in synthetic methodology.
Q & A
Q. What are the common synthetic pathways for 4-Azaspiro[2.4]heptane-5,7-dione?
The synthesis typically involves cyclization reactions under controlled conditions. Key methods include:
- Cyclopropane-based routes : Starting from tert-butyl cyclopropanecarboxylate, followed by azaspiro ring formation using catalysts like palladium or nickel .
- Multi-step protocols : For derivatives, reactions may involve chloroacetic acid, sodium acetate, and oxo-compounds in DMF/acetic acid mixtures, with reflux and recrystallization .
- Enantioselective synthesis : Chromatography (e.g., chiral HPLC) is used to isolate enantiomers, such as the (S)-form, critical for medicinal chemistry applications .
Q. How should this compound be handled to ensure stability?
The compound is sensitive to thermal decomposition and mechanical impact. Recommended practices include:
- Storage at −20°C in inert atmospheres (e.g., argon).
- Use of stabilizing solvents like acetonitrile or DMF to prevent degradation .
- Avoidance of prolonged exposure to light or humidity, which may accelerate hydrolysis .
Advanced Research Questions
Q. How can synthesis protocols be optimized for high yield and purity?
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, NiCl₂) to enhance cyclization efficiency .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) to improve reaction kinetics .
- Scale-up strategies : Use continuous-flow reactors to maintain temperature control and reduce side reactions during large-scale production .
Q. What analytical methods are recommended for assessing purity and structural confirmation?
- HPLC : Utilize C18 reverse-phase columns with UV detection (λ = 210–254 nm) to quantify impurities like 8-azaspiro[4.5]decane-7,9-dione derivatives .
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm spirocyclic geometry via characteristic shifts (e.g., δ 3.5–4.5 ppm for cyclopropane protons) .
- X-ray crystallography : Resolve conformational ambiguities, particularly for enantiomeric forms .
Q. How can researchers design experiments to evaluate pharmacological activity?
- In vivo models : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens to assess anticonvulsant potential .
- Dose-response studies : Test derivatives (e.g., 6-methyl-substituted analogs) at 30–100 mg/kg in rodent models to establish efficacy thresholds .
- Mechanistic assays : Perform enzyme inhibition studies (e.g., GABA transaminase) to identify molecular targets .
Q. How can structural modifications enhance stability or bioactivity?
- Derivatization : Introduce tert-butyl carbamate groups (via Boc-protection) to improve thermal stability .
- Functionalization : Attach hydroxymethyl or carboxylate moieties to enhance solubility and bioavailability .
Q. How should contradictions in bioactivity data between studies be addressed?
- Meta-analysis : Compare protocols (e.g., dosing intervals, animal strains) across studies to identify confounding variables .
- Replication : Validate results using orthogonal assays (e.g., patch-clamp electrophysiology alongside MES screens) .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
- Byproduct formation : Monitor intermediates via LC-MS to detect azaspiro ring-opening byproducts .
- Purification bottlenecks : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
Q. How does the spirocyclic conformation influence reactivity?
- Steric effects : The rigid cyclopropane ring restricts rotation, favoring stereoselective reactions at the nitrogen center .
- Electronic effects : The spiro junction alters electron density, as shown by DFT calculations, enhancing electrophilic substitution at the 5-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
